molecular formula C7H6BrF2N B6297013 5-Bromo-2,4-difluoro-3-methylbenzenamine CAS No. 112822-79-4

5-Bromo-2,4-difluoro-3-methylbenzenamine

Cat. No.: B6297013
CAS No.: 112822-79-4
M. Wt: 222.03 g/mol
InChI Key: ANPBREPSXQLUIF-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-3-methylbenzenamine: is an organic compound with the molecular formula C7H6BrF2N . It is a derivative of aniline, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzenamine typically involves the halogenation and amination of precursor compounds. One common method is the bromination of 2,4-difluoro-3-methylbenzenamine using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent purification steps to ensure high purity. The reaction conditions are optimized to achieve maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2,4-difluoro-3-methylbenzenamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2,4-difluoro-3-methylbenzenamine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluoro-3-methylbenzenamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Bromo-2,4-difluoro-3-methylbenzenamine has unique substitution patterns that influence its chemical reactivity and applications. The presence of both bromine and fluorine atoms, along with a methyl group, provides distinct properties that can be leveraged in various chemical syntheses and research applications .

Properties

IUPAC Name

5-bromo-2,4-difluoro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPBREPSXQLUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275770
Record name 5-Bromo-2,4-difluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112822-79-4
Record name 5-Bromo-2,4-difluoro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112822-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-difluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of iron powder (26.6 g, 100 mesh) in water (60 ml), with vigorous stirring at 50° C., was slowly added concentrated hydrochloric acid (4 ml). After hot ethanol (120 ml) was mixed, 3-bromo-2,6-difluoro-5-nitrotoluene (40 g) was added dropwise to the suspension at 75° to 78° C. during 30 minutes. The reacting mixture was refluxed for 1 hour, insoluble materials were filtered off through Celite pad, and then the materials were washed with hot ethanol. To the filtrate and washings were added ice water (400 ml) and the resulting precipitate was recrystallized from hexane to give the title compound (18.66 g) as pale brown needles, mp 68°-68.5° C.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
26.6 g
Type
catalyst
Reaction Step Four

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